molecular formula C20H22ClN3O2 B11228220 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide

Cat. No.: B11228220
M. Wt: 371.9 g/mol
InChI Key: LPPYMMHXYSJDTJ-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide typically involves multi-step organic reactions. The starting materials often include 8-chloro-1H-carbazole and 3,5-dimethyl-4-isoxazole, which undergo a series of reactions such as alkylation, amide formation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential therapeutic effects.

    Medicine: Explored for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide include other carbazole derivatives and isoxazole-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of the carbazole and isoxazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific fields. Further research and detailed studies are necessary to fully understand its properties and applications.

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C20H22ClN3O2/c1-11-13(12(2)26-24-11)9-10-18(25)22-17-8-4-6-15-14-5-3-7-16(21)19(14)23-20(15)17/h3,5,7,17,23H,4,6,8-10H2,1-2H3,(H,22,25)

InChI Key

LPPYMMHXYSJDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Origin of Product

United States

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